2-chloro-4-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
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Overview
Description
This compound is also known as Saflufenacil . It is an organic compound of the pyrimidinedione chemical class used as an herbicide . It is used alone or mixed with glyphosate for rapid control of many dicotyledonous weeds by pre-plant and pre-emergence applications to a wide range of food crops .
Synthesis Analysis
The key step in the preparation of Saflufenacil involved the reaction between a substituted aniline and an oxazinone . 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of the herbicide in over 90% yield, with further standard chemical transformations to generate the final product .Molecular Structure Analysis
The molecular structure of this compound is confirmed by single crystal X-ray diffraction studies . The compound crystallizes in monoclinic space group P 2 1 / c .Chemical Reactions Analysis
The compound is synthesized by a reaction between a substituted aniline and an oxazinone . The reaction was monitored by TLC analysis until the starting material disappears completely .Physical And Chemical Properties Analysis
The compound has a molar mass of 500.85 g·mol −1 . It has a density of 1.595 g/mL and a melting point of 189.9 °C . It is soluble in water at 2100 mg/L (20 °C) .Scientific Research Applications
- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Compound 7e also showed promising activity .
- Research Focus : Derivatives of N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide were designed and evaluated for antifungal activity against various pathogens, including Valsa mali, Sclerotinia sclerotiorum, and Botrytis cinerea .
- Activity : This compound demonstrated anti-inflammatory and analgesic effects, along with a favorable ulcerogenic index .
- Example : SAR investigations revealed that N’-substituted pyrrolidine derivatives exhibited antibacterial activity, with varying substituents affecting potency .
Anti-Tubercular Activity
Antifungal Potential
Anti-Inflammatory and Analgesic Properties
Scaffold for Novel Drug Design
Cell Viability Assessment
Safety And Hazards
Future Directions
The compound is registered for use in the United States, where the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), the Food Quality Protection Act (FQPA) and the Pesticide Registration Improvement Act (PRIA) . It is also used in Australia and other countries .
properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-13-7-10(17)3-4-12(13)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFHGGWUDRSDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide |
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